Erlotinib

Overview

Description

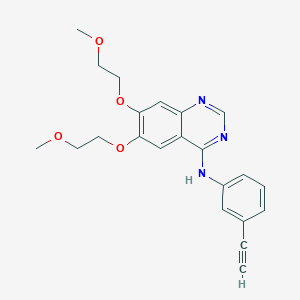

Erlotinib (chemical name: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) is a small-molecule tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR). It is approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients with EGFR-activating mutations . Structurally, this compound (C₂₂H₂₃N₃O₄, molecular weight 393.44 g/mol) features a quinazoline core with substituted ethynyl and methoxyethoxy groups, enabling competitive inhibition of ATP binding at the EGFR kinase domain . Its pharmacokinetic profile includes low aqueous solubility (0.4 mg/mL in water) but high solubility in dimethyl sulfoxide (DMSO) and ethanol, facilitating oral administration . This compound’s mechanism involves blocking EGFR autophosphorylation, thereby suppressing downstream signaling pathways critical for tumor proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erlotinib is synthesized through a multi-step process involving the following key steps:

Formation of the Quinazoline Core: The synthesis begins with the formation of the quinazoline core, which is achieved by reacting 2,4-dichloroquinazoline with 3-ethynylaniline.

Substitution Reactions: The intermediate product undergoes substitution reactions with 2-methoxyethanol to introduce the methoxyethoxy groups at positions 6 and 7 of the quinazoline ring.

Final Coupling: The final step involves coupling the substituted quinazoline with 3-ethynylaniline under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Erlotinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form metabolites, primarily in the liver.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: The synthesis of this compound involves multiple substitution reactions, particularly in the formation of the quinazoline core.

Common Reagents and Conditions:

Oxidation: Catalyzed by cytochrome P450 enzymes in the liver.

Substitution: Typically involves nucleophilic aromatic substitution reactions using bases like potassium carbonate.

Major Products Formed:

Oxidation Products: Metabolites such as desmethyl this compound.

Substitution Products: Intermediates with various substituents on the quinazoline ring.

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC)

Erlotinib is predominantly indicated for the treatment of metastatic NSCLC, particularly in patients whose tumors exhibit specific EGFR mutations such as exon 19 deletions or the L858R substitution mutation. Clinical studies have shown that this compound can improve overall survival rates compared to traditional chemotherapy options.

Clinical Findings

- BR.21 Trial : A randomized placebo-controlled trial demonstrated a statistically significant median overall survival benefit of approximately 2 months for patients treated with this compound compared to those receiving placebo .

- EURTAC Study : This Phase III trial highlighted the increased progression-free survival in patients with EGFR mutations receiving this compound versus those on chemotherapy .

Pancreatic Cancer

This compound is also approved for use in combination with gemcitabine for the treatment of advanced pancreatic cancer. This combination has shown improved survival outcomes compared to gemcitabine alone, particularly in patients with specific genetic profiles.

Efficacy Data

- Studies indicate that this compound enhances the effectiveness of gemcitabine by targeting the EGFR pathway, which is often upregulated in pancreatic tumors .

Combination Therapies

This compound has been investigated in various combination therapies:

- With Chemotherapy : It has been combined with other chemotherapeutic agents to enhance efficacy, although its use with platinum-based chemotherapy has not been recommended due to increased toxicity without additional benefit .

- With Radiation Therapy : Research indicates that combining this compound with radiation may improve local control of tumors in certain patient populations .

Pharmacology and Mechanism of Action

This compound functions by inhibiting the tyrosine kinase activity of the EGFR, which plays a critical role in tumor cell signaling pathways. By blocking this pathway, this compound effectively reduces tumor growth and promotes apoptosis in cancer cells expressing activating mutations.

Key Pharmacological Data

- Dosing : The recommended dose for NSCLC is typically 150 mg/day, which has been associated with optimal therapeutic outcomes and manageable side effects .

- Resistance Mechanisms : Despite its efficacy, resistance to this compound can develop, often through secondary mutations in the EGFR or activation of alternative signaling pathways .

Case Study 1: Efficacy in Asian Populations

Research has shown that this compound demonstrates particularly significant benefits in Asian populations with NSCLC, especially among non-smokers and females. These findings suggest a potential genetic predisposition influencing drug response .

Case Study 2: Safety Profile

A retrospective cohort study conducted over a decade assessed the safety and effectiveness of this compound in New Zealand patients with EGFR mutation-positive lung cancer. The study aimed to identify serious adverse events associated with this compound and concomitant medications, providing valuable insights into real-world applications .

Challenges and Future Directions

While this compound has established its role in targeted therapy for specific cancers, challenges remain:

- Biomarker Development : Ongoing research is focused on identifying biomarkers that predict response to this compound more accurately, as current methods do not encompass all potential patient benefits .

- Emerging Mutations : Newer mutations outside the traditional targets (e.g., exon 20 insertions) present challenges for current therapies, necessitating further development of next-generation inhibitors .

Mechanism of Action

Erlotinib exerts its effects by inhibiting the EGFR tyrosine kinase. This inhibition prevents the phosphorylation of EGFR, which is crucial for the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis in EGFR-mutant cells .

Comparison with Similar Compounds

Erlotinib is frequently compared to other EGFR inhibitors and novel derivatives in terms of efficacy, pharmacokinetics, and safety. Below is a detailed analysis based on recent studies:

Efficacy: Inhibitory Activity Against EGFR

Table 1: Comparison of IC₅₀ Values for EGFR Inhibition

- Key Findings: this compound demonstrates superior potency (nanomolar IC₅₀) compared to most derivatives, such as pyrazoline derivatives (9g, 9k) and triazole-linked compounds (4d, 4l) . Exceptions include α-GAMG (a glycyrrhizin analog) and benzimidazole derivatives (10, 13), which show comparable or marginally better activity .

Table 2: ADME/Toxicity Profiles

| Compound | Total Clearance (log mL/min/kg) | Hepatotoxicity | Cardiotoxicity (hERG I Inhibition) | Source |

|---|---|---|---|---|

| This compound | 0.572 | Yes | Acceptable | |

| Compounds 7k/l/m | 0.669–0.703 | Yes | Acceptable |

- Key Findings :

- Chalcone/oxadiazole hybrids (7k, 7l, 7m) exhibit higher hepatic/renal clearance than this compound, suggesting improved elimination but similar hepatotoxicity risks .

- This compound shows better tolerability in vivo compared to chemotherapy (e.g., cisplatin/gemcitabine), with minimal weight loss in murine models .

Molecular Interactions

Table 3: Binding Affinity and Mode

- Key Findings: Novel derivatives, such as thiazole-linked oxadiazoles and pyrimidine-thiazole hybrids, mimic this compound’s binding mode but may form additional interactions (e.g., with Cys-773), enhancing stability . Despite similar pharmacophore alignment (), most derivatives show lower binding affinity, correlating with reduced efficacy .

Biological Activity

Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. It selectively and reversibly inhibits EGFR tyrosine kinase activity, thereby blocking downstream signaling pathways that promote tumor growth and survival. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and potential side effects.

This compound functions by binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its phosphorylation and subsequent activation. This inhibition leads to a reduction in cell proliferation and survival signals in cancer cells expressing EGFR. Studies have shown that this compound effectively inhibits EGFR at concentrations as low as 2 nM in purified assays and 20 nM in whole-cell assays, with significant inhibition of unrelated tyrosine kinases occurring only at much higher concentrations (1000-fold) .

Key Points:

- Target: EGFR (HER1) and HER2

- Binding Site: ATP-binding site of the tyrosine kinase domain

- Inhibition Concentrations:

- Purified assays: 2 nM

- Whole-cell assays: 20 nM

- Non-specific inhibition: 2000 nM

Efficacy in Clinical Studies

This compound has been evaluated in numerous clinical trials for various cancers, particularly NSCLC and pancreatic cancer. Below is a summary of significant findings from key studies:

Case Studies

- NSCLC with T790M Mutation : In a phase II trial involving patients with advanced NSCLC harboring the T790M mutation, this compound combined with bevacizumab demonstrated promising results, highlighting its potential effectiveness in targeted therapy for specific genetic alterations .

- Pancreatic Cancer : In preclinical models, this compound was shown to significantly inhibit tumor growth when used alone or in combination with gemcitabine, demonstrating enhanced apoptosis in pancreatic cancer cell lines .

Side Effects and Safety Profile

The most common side effects associated with this compound include:

- Skin Rash : Occurs in a significant number of patients, often correlating with treatment efficacy.

- Diarrhea : Commonly reported but generally manageable.

- Liver Function Abnormalities : Monitoring required due to potential hepatotoxicity.

In clinical trials, this compound was generally well-tolerated, although the incidence of rash and diarrhea was higher compared to placebo .

Research Findings

Recent studies have expanded on the biological activity of this compound beyond EGFR inhibition:

- HER2 Inhibition : this compound has been shown to directly inhibit HER2 kinase activation at higher concentrations, suggesting a dual mechanism of action that may enhance its therapeutic efficacy in HER2-positive cancers .

- Combination Therapies : Ongoing research is exploring the efficacy of this compound in combination with other agents like bevacizumab for synergistic effects against resistant cancer types .

Q & A

Basic Research Questions

Q. How do researchers experimentally validate Erlotinib’s mechanism of action in EGFR-mutated NSCLC models?

this compound inhibits EGFR tyrosine kinase activity by competitively binding to the ATP-binding site. Methodologically, researchers use:

- Kinase activity assays (e.g., ELISA-based phosphorylation assays) to measure inhibition of EGFR autophosphorylation .

- In vitro models : Transfecting HEK293 or NSCLC cell lines (e.g., HCC827) with wild-type or mutant EGFR to compare drug sensitivity via MTT or colony formation assays .

- Control experiments : Include gefitinib (another EGFR-TKI) and/or osimertinib (for T790M resistance mutation) to benchmark efficacy .

Q. What are the standard preclinical models for evaluating this compound efficacy and toxicity?

- Cell lines : EGFR-mutant lines (e.g., PC-9 for exon 19 deletions) vs. wild-type (e.g., A549) to assess selectivity .

- Xenograft models : Subcutaneous or orthotopic implantation in immunodeficient mice, with tumor volume monitored via caliper measurements or bioluminescence imaging. Toxicity is assessed through histopathology (e.g., liver/kidney function) and body weight tracking .

- Pharmacokinetic (PK) studies : Plasma/tissue drug concentration analysis via HPLC or LC-MS to determine bioavailability and half-life .

Q. How should researchers design a clinical trial to evaluate this compound in treatment-naïve EGFR-mutant NSCLC patients?

- Stratification factors : EGFR mutation subtype (exon 19 del vs. L858R), smoking history, and prior therapies .

- Endpoints : Progression-free survival (PFS) as primary endpoint; secondary endpoints include overall survival (OS) and objective response rate (ORR) per RECIST criteria .

- Control arm : Use platinum-based chemotherapy (e.g., cisplatin/pemetrexed) for comparison, with crossover allowed upon progression .

Advanced Research Questions

Q. What experimental strategies address this compound resistance mediated by T790M or MET amplification?

- Combination therapies : Co-administer this compound with MET inhibitors (e.g., crizotinib) or third-generation TKIs (e.g., osimertinib) in resistant cell lines .

- Liquid biopsies : Use ddPCR or NGS to detect T790M in circulating tumor DNA (ctDNA) for real-time monitoring of resistance .

- Patient-derived xenograft (PDX) models : Validate resistance mechanisms in vivo and test sequential treatment regimens .

Q. How can researchers reconcile conflicting data on this compound’s efficacy in NSCLC subgroups with uncommon EGFR mutations (e.g., exon 20 insertions)?

- Meta-analysis : Pool data from phase II/III trials (e.g., EURTAC, OPTIMAL) to calculate pooled hazard ratios (HRs) using random-effects models .

- In silico modeling : Predict drug binding affinity to rare EGFR mutants via molecular dynamics simulations .

- Functional assays : Test this compound’s inhibitory concentration (IC50) in Ba/F3 cells engineered with exon 20 mutations .

Q. What methodological approaches optimize this compound dosing regimens to mitigate interpatient variability in pharmacokinetics?

- Population PK modeling : Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., CYP3A4 activity, albumin levels) influencing drug exposure .

- Therapeutic drug monitoring (TDM) : Measure trough plasma concentrations and adjust doses to maintain a target AUC (e.g., 12–20 µg·h/mL) .

- Drug-drug interaction studies : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess this compound metabolism changes .

Q. Data Reporting and Contradiction Analysis

Q. How should researchers report conflicting results in this compound studies, such as differential survival outcomes across ethnic groups?

- Subgroup analysis : Stratify data by ethnicity, EGFR mutation prevalence, and environmental factors (e.g., smoking rates) using Cox regression .

- Multicenter validation : Replicate findings in independent cohorts (e.g., Asian vs. Caucasian populations) to control for genetic heterogeneity .

- Bias assessment : Apply the QUADAS-2 tool to evaluate study quality in meta-analyses .

Q. What statistical methods are recommended for analyzing time-to-event data in this compound trials with high crossover rates?

- Rank-preserving structural failure time (RPSFT) models : Adjust for confounding from crossover effects .

- Two-stage estimation : Compare OS before and crossover using landmark analysis .

Q. Safety and Compliance in Laboratory Settings

Q. What safety protocols are critical when handling this compound in vitro?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use chemical fume hoods for powder weighing to avoid aerosol inhalation .

- Waste disposal : Deactivate this compound with 10% sodium hypochlorite before disposal .

Tables for Key Findings

Properties

IUPAC Name |

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKJLRGGTJKAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046454 | |

| Record name | Erlotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erlotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble (hydrochloride salt - maximal solubility of approximately 0.4 mg/mL occurs at a pH of approximately 2), 8.91e-03 g/L | |

| Record name | Erlotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erlotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of clinical antitumor action of erlotinib is not fully characterized. Erlotinib inhibits the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR). Specificity of inhibition with regard to other tyrosine kinase receptors has not been fully characterized. EGFR is expressed on the cell surface of normal cells and cancer cells., Although the exact mechanism of antineoplastic activity of erlotinib has not been fully elucidated, erlotinib appears to inhibit the intracellular phosphorylation of tyrosine kinase associated with EGFR, which is expressed on the surface of normal and cancer cells. Specificity with regard to other tyrosine kinase receptors has not been fully characterized., Erlotinib is a potent inhibitor of epidermal growth factor receptor tyrosine kinase and has been demonstrated to treat advanced or metastatic non-small cell lung cancer to prolong survival after failure of first-line or second-line chemotherapy. However, little is known about its effects on immune system. In the present study, /investigators/ aimed to investigate the immunosuppressive activity of erlotinib on T lymphocytes both in vitro and in vivo, and further explore its potential molecular mechanism. Erlotinib exerted a significant inhibition on the T cell proliferation and activation induced by concanavalin A, anti-CD3 plus anti-CD28, staphylococcal enterotoxin B or phorbol myristate acetate respectively in a concentration-dependent manner and it also inhibited the secretion of the proinflammatory cytokines such as IL-2 and IFN-gamma of activated T cells. Further study showed that erlotinib caused G0/G1 arrest and suppressed the phosphorylations of c-Raf, ERK and Akt in activated T cells. Moreover, erlotinib significantly ameliorated picryl chloride-induced ear contact dermatitis in a dose-dependent manner in vivo. In summary, these findings suggest that erlotinib may cause the impairment of T-cell-mediated immune response both in vitro and in vivo through inhibiting T cell proliferation and activation, which is closely associated with its potent down-regulation of the c-Raf/ERK cascade and Akt signaling pathway. | |

| Record name | Erlotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erlotinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

183321-74-6 | |

| Record name | Erlotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183321-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erlotinib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183321746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erlotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erlotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERLOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4T82NDH7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erlotinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erlotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.